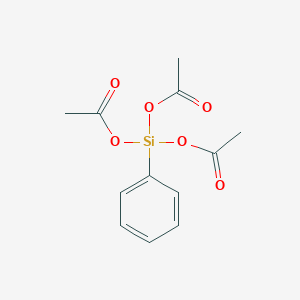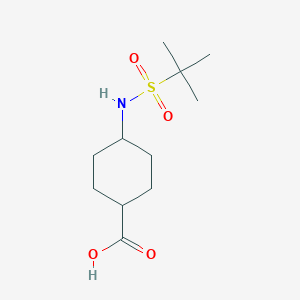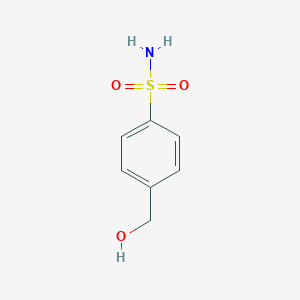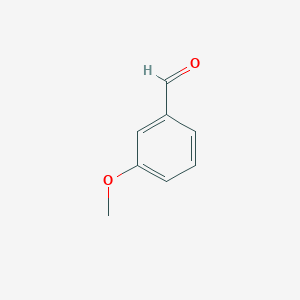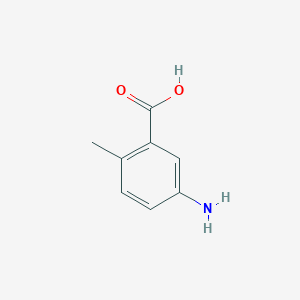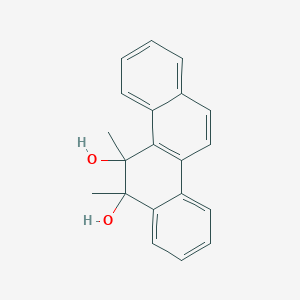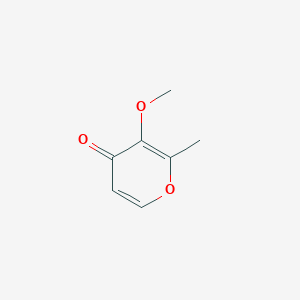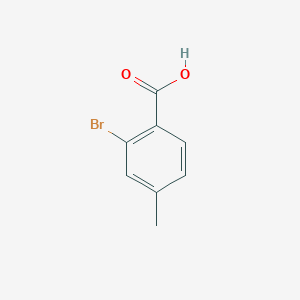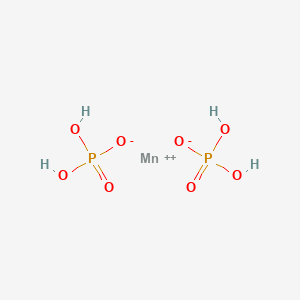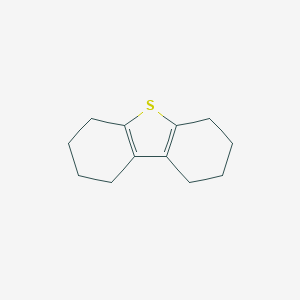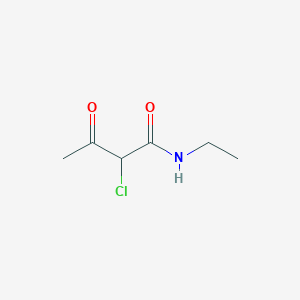
2-chloro-N-ethyl-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-ethyl-3-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 2-chloro-N-ethyl-3-oxobutanamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation and pain. It may also disrupt the cell membrane of fungi and weeds, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-chloro-N-ethyl-3-oxobutanamide can cause changes in biochemical and physiological parameters in living organisms. In rats, it has been found to increase liver weight and alter liver enzyme levels. In plants, it has been shown to inhibit photosynthesis and reduce plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-ethyl-3-oxobutanamide in lab experiments include its high purity, stability, and ease of synthesis. However, its potential toxicity and limited solubility in water can pose challenges in some experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-N-ethyl-3-oxobutanamide. In medicine, further research is needed to elucidate its mechanism of action and potential therapeutic applications. In agriculture, studies are needed to optimize its herbicidal and fungicidal activities. In material science, its potential applications as a precursor for the synthesis of new compounds can be explored further. Additionally, studies are needed to assess its potential environmental impact and toxicity.
Méthodes De Synthèse
The synthesis of 2-chloro-N-ethyl-3-oxobutanamide involves the reaction of ethyl acetoacetate with phosphorus trichloride and thionyl chloride to form ethyl 2-chloroacetoacetate. The resulting compound is then reacted with ethylamine to produce 2-chloro-N-ethyl-3-oxobutanamide. This method is effective in producing high yields of the compound.
Applications De Recherche Scientifique
2-chloro-N-ethyl-3-oxobutanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, it has been shown to have herbicidal and fungicidal activities, which can be used to control weed and fungal growth. In material science, it has been used as a precursor for the synthesis of various compounds.
Propriétés
Numéro CAS |
15844-86-7 |
|---|---|
Nom du produit |
2-chloro-N-ethyl-3-oxobutanamide |
Formule moléculaire |
C6H10ClNO2 |
Poids moléculaire |
163.6 g/mol |
Nom IUPAC |
2-chloro-N-ethyl-3-oxobutanamide |
InChI |
InChI=1S/C6H10ClNO2/c1-3-8-6(10)5(7)4(2)9/h5H,3H2,1-2H3,(H,8,10) |
Clé InChI |
JFSWYPKLWHGUDT-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(C(=O)C)Cl |
SMILES canonique |
CCNC(=O)C(C(=O)C)Cl |
Synonymes |
Butanamide, 2-chloro-N-ethyl-3-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



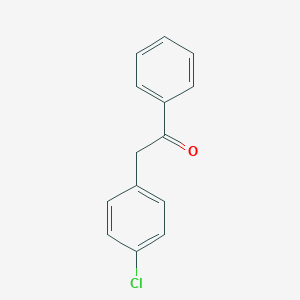
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
